GNE-6468

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

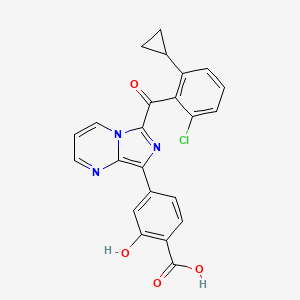

4-[6-(2-chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3O4/c24-16-4-1-3-14(12-5-6-12)18(16)20(29)22-26-19(21-25-9-2-10-27(21)22)13-7-8-15(23(30)31)17(28)11-13/h1-4,7-12,28H,5-6H2,(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYKJPISDNWSJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=CC=C2)Cl)C(=O)C3=NC(=C4N3C=CC=N4)C5=CC(=C(C=C5)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-6468: A Technical Guide to its RORγ Inverse Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-6468 is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. Th17 cells and their signature cytokine, Interleukin-17 (IL-17), are pivotal drivers of various autoimmune and inflammatory diseases. This document provides an in-depth technical overview of the inverse agonist activity of this compound, including its in vitro efficacy, mechanism of action, and relevant experimental protocols.

Introduction to RORγ and its Role in Disease

The Retinoic acid-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in immune regulation.[1][2] Two isoforms, RORγ1 and RORγt (RORγ2), are produced from the RORC gene. RORγt is primarily expressed in immune cells, including Th17 cells, and is the master regulator of their differentiation.[3] Upon activation, RORγt binds to ROR response elements (ROREs) in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[4] Dysregulation of the RORγt/Th17 pathway is strongly implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[4][5] Consequently, inhibiting RORγt activity with inverse agonists like this compound presents a promising therapeutic strategy for these conditions.

This compound: In Vitro Inverse Agonist Activity

This compound demonstrates potent and selective inverse agonist activity against RORγ. Its efficacy has been quantified in various cell-based assays, which are summarized in the tables below.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| RORγ Inverse Agonist Activity | HEK-293 | EC50 | 13 nM | [6][7] |

| IL-17 Production Inhibition | Human PBMC | EC50 | 30 nM | [6][7] |

| RORγ Inverse Agonist Activity | Unspecified Cell Line | EC50 | 2 nM | [8][9] |

Table 2: Selectivity Profile of this compound

| Target | Activity | Selectivity vs. RORγ | Reference |

| PPARγ | - | >1,000-fold | [9] |

Mechanism of Action

As an inverse agonist, this compound binds to the ligand-binding domain (LBD) of RORγ. This binding event induces a conformational change in the receptor that promotes the recruitment of co-repressors and inhibits the binding of co-activators. This modulation of co-regulator interaction effectively represses the transcriptional activity of RORγ, leading to a downstream reduction in the expression of its target genes, most notably IL-17.

Caption: this compound Mechanism of Action.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from publicly available information and standard laboratory practices.

RORγ Inverse Agonist Activity in a HEK-293 Luciferase Reporter Assay

This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγ in a cellular context.

Materials:

-

HEK-293 cells

-

Expression vector for Gal4-RORγ-LBD (Ligand Binding Domain) fusion protein

-

Luciferase reporter vector with a Gal4 Upstream Activation Sequence (UAS)

-

Transfection reagent

-

Dual-Luciferase® Reporter Assay System

-

This compound

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK-293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the Gal4-RORγ-LBD expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A control vector expressing Renilla luciferase can be co-transfected for normalization.

-

Compound Treatment: After 24 hours of incubation post-transfection, remove the medium and add fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a Dual-Luciferase® Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

Inhibition of IL-17 Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of a compound to inhibit the production of IL-17 from primary human immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Anti-CD3 and Anti-CD28 antibodies

-

Recombinant human IL-23 and IL-1β

-

This compound

-

96-well cell culture plates

-

Human IL-17A ELISA kit

Protocol:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.

-

Cell Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies and a cocktail of cytokines (e.g., IL-23 and IL-1β) to induce Th17 differentiation and IL-17 production.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

ELISA: Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-17A concentration against the logarithm of the this compound concentration and calculate the EC50 value.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating RORγ inverse agonists.

Caption: RORγ Inverse Agonist Drug Discovery Workflow.

Conclusion

This compound is a well-characterized, potent, and selective RORγ inverse agonist. Its ability to effectively suppress IL-17 production in relevant cellular models highlights its potential as a therapeutic agent for Th17-mediated autoimmune and inflammatory diseases. The experimental protocols and workflows described herein provide a framework for the further investigation and development of RORγ-targeting therapeutics.

References

- 1. Experimental In Vivo Models of Multiple Sclerosis: State of the Art - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. This compound | RORγ (RORc) Inverse Agonist | MCE [medchemexpress.cn]

- 9. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

GNE-6468: A Deep Dive into its Selectivity Profile

For Immediate Release

This technical guide provides a comprehensive overview of the selectivity profile of GNE-6468, a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor C (RORc, also known as RORγ). This document is intended for researchers, scientists, and drug development professionals interested in the detailed characterization of this important chemical probe.

This compound has emerged as a valuable tool for studying the biological functions of RORc, a key transcription factor involved in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17. Its utility as a research tool is critically dependent on its selectivity for RORc over other cellular targets. This guide summarizes the available quantitative data on the selectivity of this compound and provides insights into the experimental methods used for its determination.

Core Selectivity and Potency

This compound demonstrates high potency as an inverse agonist of RORc. In a HEK293 cell-based reporter assay, this compound exhibits an EC50 of 13 nM.[1] Furthermore, it effectively suppresses the production of IL-17 in human peripheral blood mononuclear cells (PBMCs) with an EC50 of 30 nM.[1]

A key feature of this compound is its remarkable selectivity for RORc over other nuclear receptors.

Table 1: Selectivity of this compound against Peroxisome Proliferator-Activated Receptor γ (PPARγ)

| Target | Selectivity Fold | Reference |

| PPARγ | >1000-fold | [2] |

This high degree of selectivity is crucial for minimizing off-target effects and ensuring that the observed biological activities are attributable to the modulation of RORc. Vendor information also states that this compound "displays excellent selectivity profiles against a panel of other nuclear receptors in Gal4 human transcription assays," though specific quantitative data for this broader panel is not publicly available in the immediate search results.[2]

Signaling Pathway and Mechanism of Action

This compound functions as an inverse agonist of RORc. Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of RORc, which exhibits constitutive activity, an inverse agonist like this compound reduces the basal level of transcriptional activation mediated by the receptor. This leads to the suppression of RORc target genes, most notably those involved in the Th17 cell differentiation and effector functions.

Caption: Simplified signaling pathway of RORc inverse agonism by this compound.

Experimental Protocols

While the specific, detailed protocols for the selectivity profiling of this compound are not publicly available, the general methodologies for assessing RORγ inverse agonist activity and selectivity are well-established in the field. These typically include:

1. RORγ Reporter Gene Assay:

-

Principle: This assay measures the ability of a compound to inhibit the transcriptional activity of RORγ.

-

Methodology:

-

HEK293 cells are co-transfected with two plasmids: one expressing a fusion protein of the RORγ ligand-binding domain (LBD) and the Gal4 DNA-binding domain (DBD), and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).

-

Constitutive activation of the RORγ-LBD leads to the expression of luciferase.

-

Cells are treated with varying concentrations of the test compound (e.g., this compound).

-

Inverse agonists will bind to the RORγ-LBD and decrease luciferase expression, which is quantified by measuring luminescence.

-

The EC50 value is determined from the dose-response curve.

-

Caption: General workflow for a RORγ reporter gene assay.

2. Selectivity Profiling against Other Nuclear Receptors:

-

Principle: To determine the selectivity of a compound, its activity is tested against a panel of other nuclear receptors.

-

Methodology:

-

A similar reporter gene assay format is used, but with plasmids expressing the LBD of other nuclear receptors (e.g., PPARγ, LXR, FXR) fused to the Gal4-DBD.

-

The compound is tested at a high concentration (e.g., 10 µM) to assess for any off-target activity.

-

The percentage of inhibition is calculated relative to a control.

-

3. IL-17 Production Assay in Human PBMCs:

-

Principle: This is a cell-based functional assay that measures the ability of a compound to inhibit the production of IL-17, a key cytokine downstream of RORc activation in Th17 cells.

-

Methodology:

-

Human PBMCs are isolated from whole blood.

-

The cells are stimulated with a cocktail of antibodies (e.g., anti-CD3 and anti-CD28) and cytokines to induce Th17 differentiation and IL-17 production.

-

Cells are concurrently treated with a dose range of the test compound.

-

After an incubation period (typically 3-5 days), the supernatant is collected, and the concentration of IL-17 is measured using an enzyme-linked immunosorbent assay (ELISA).

-

The EC50 for IL-17 inhibition is then calculated.

-

Conclusion

References

GNE-6468: A Technical Guide to its Regulation of IL-17 Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-6468 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ). As a key transcription factor driving the differentiation of Th17 cells and the subsequent production of the pro-inflammatory cytokine Interleukin-17 (IL-17), RORγ represents a critical therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, comprehensive quantitative data, and detailed experimental protocols for the key assays used in its characterization. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a chemical probe to investigate IL-17-mediated signaling and to guide the development of novel RORγ-targeting therapeutics.

Introduction

The IL-17 family of cytokines, particularly IL-17A, are central players in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Th17 cells, a distinct lineage of T helper cells, are the primary producers of IL-17. The differentiation and function of Th17 cells are critically dependent on the nuclear receptor RORγ. Upon activation, RORγ binds to specific response elements in the promoter regions of genes encoding IL-17 and other pro-inflammatory molecules, thereby driving their transcription.

This compound has been identified as a highly potent and selective small molecule inverse agonist of RORγ.[1] By binding to the ligand-binding domain of RORγ, this compound modulates the receptor's activity, leading to a reduction in the transcription of its target genes, most notably IL-17. This inhibitory action on the RORγ-IL-17 axis makes this compound a valuable tool for dissecting the intricacies of IL-17 signaling and a promising starting point for the development of novel therapeutics for autoimmune disorders.

Mechanism of Action: Inhibition of the RORγ-Driven IL-17 Signaling Pathway

This compound exerts its biological effects by directly targeting RORγ and functioning as an inverse agonist. This means that it not only blocks the binding of potential endogenous agonists but also reduces the basal transcriptional activity of the receptor.

The canonical IL-17 signaling pathway, which is inhibited by this compound's action on RORγ, is initiated by the binding of IL-17 to its cell surface receptor complex, composed of IL-17RA and IL-17RC.[2][3] This ligand-receptor interaction triggers a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1.[2] Act1, in turn, activates downstream pathways, including the NF-κB and MAPK pathways, which culminate in the transcription of genes encoding a host of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases.[3][4] These mediators are responsible for the recruitment of neutrophils and other immune cells to sites of inflammation, amplifying the inflammatory response.

By inhibiting RORγ, this compound effectively suppresses the initial step of this cascade – the production of IL-17 by Th17 cells. This leads to a downstream dampening of the entire inflammatory signaling pathway.

Quantitative Data

The potency and selectivity of this compound have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line/System | Endpoint | EC50 (nM) | Reference |

| RORγ Inverse Agonist Activity | HEK-293 cells | Reporter Gene Assay | 13 | [5][6] |

| RORc Inverse Agonist Activity | - | Biochemical Assay | 2 | [1] |

| IL-17 Production Inhibition | Human PBMCs | Cytokine Measurement | 30 | [5][6] |

Table 2: Selectivity Profile of this compound

| Target | Assay Type | Selectivity | Reference |

| PPARγ | Gal4 Human Transcription Assay | >1,000-fold selective for RORc over PPARγ | [1] |

| Other Nuclear Receptors | Gal4 Human Transcription Assay | Excellent selectivity profile | [1] |

| IFNγ Production | Human PBMC Cytokine Assay | No effect on IFNγ production | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

RORγ Inverse Agonist Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγ in a cellular context.

Principle: A HEK-293 cell line is engineered to stably express a fusion protein of the RORγ ligand-binding domain (LBD) and a DNA-binding domain (e.g., Gal4). These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter with response elements for the DNA-binding domain. An inverse agonist will bind to the RORγ LBD and reduce the basal transcription of the reporter gene, leading to a decrease in the measurable signal (e.g., luminescence).

Protocol:

-

Cell Culture: Maintain the HEK-293 RORγ reporter cell line in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in assay medium.

-

Assay Plate Preparation: Seed the reporter cells into 96-well or 384-well white, clear-bottom assay plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Remove the growth medium and add the prepared compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known RORγ inverse agonist).

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Luminescence Reading: After incubation, add a luciferase substrate reagent to each well according to the manufacturer's instructions. Measure the luminescence signal using a plate reader.

-

Data Analysis: Normalize the luminescence data to the vehicle control. Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

IL-17 Production Inhibition Assay in Human PBMCs

This assay assesses the ability of a compound to inhibit the production of IL-17 from primary human immune cells.

Principle: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors and stimulated in vitro under conditions that promote the differentiation of Th17 cells and the production of IL-17. The effect of the test compound on IL-17 levels in the cell culture supernatant is then measured.

Protocol:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture and Stimulation: Resuspend the isolated PBMCs in complete RPMI-1640 medium. Plate the cells in 96-well plates and stimulate them with a cocktail of antibodies and cytokines to induce Th17 differentiation and IL-17 production (e.g., anti-CD3/anti-CD28 antibodies, IL-1β, IL-6, IL-23, and anti-IFN-γ/anti-IL-4 antibodies).

-

Compound Treatment: Simultaneously with stimulation, add serial dilutions of this compound or vehicle control to the cell cultures.

-

Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO₂.

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the culture supernatants.

-

IL-17 Quantification: Measure the concentration of IL-17 in the supernatants using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based multiplex assay.

-

Data Analysis: Calculate the percentage inhibition of IL-17 production for each compound concentration relative to the vehicle control. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion

This compound is a valuable pharmacological tool for the study of RORγ-mediated IL-17 signaling. Its high potency and selectivity make it an ideal probe for elucidating the role of the Th17/IL-17 axis in various physiological and pathological processes. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research into the therapeutic potential of targeting RORγ for the treatment of autoimmune and inflammatory diseases. As our understanding of the complexities of IL-17 signaling continues to evolve, molecules like this compound will be instrumental in driving the discovery of next-generation immunomodulatory therapies.

References

- 1. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of allosteric retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists for autoimmune diseases: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

The Core of Th17 Cell Differentiation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells critical in host defense against extracellular pathogens, particularly fungi and bacteria. However, their potent pro-inflammatory functions also implicate them in the pathogenesis of numerous autoimmune and inflammatory diseases. The differentiation of naïve CD4+ T cells into the Th17 lineage is a complex process orchestrated by a specific cytokine milieu and a network of intracellular signaling pathways and transcription factors. This guide provides an in-depth overview of the core mechanisms governing Th17 cell differentiation, methodologies for in vitro studies, and quantitative analysis techniques, serving as a foundational resource for investigating novel modulators of this pathway.

The Th17 Differentiation Signaling Cascade

The commitment of a naïve CD4+ T cell to the Th17 lineage is initiated by the synergistic action of Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This combination of cytokines activates the master regulator of Th17 differentiation, the transcription factor RAR-related orphan receptor gamma t (RORγt).

The signaling cascade is further stabilized and amplified by other cytokines such as IL-21 and IL-23. IL-6 and IL-23 both signal through the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] Activated STAT3 is crucial for the induction of RORγt.[1][2] RORγt, in conjunction with other transcription factors like IRF4 and BATF, then drives the expression of the signature Th17 cytokines, including IL-17A, IL-17F, and IL-22.[3]

The differentiation process is a tightly regulated balance of activating and inhibitory signals. For instance, STAT5, which is activated by IL-2, can suppress IL-17 expression.[4]

Quantitative Analysis of Th17 Differentiation

The differentiation of naïve CD4+ T cells into Th17 cells can be quantified through various methods, including flow cytometry for intracellular cytokine staining, quantitative PCR for gene expression analysis, and ELISA for secreted cytokine measurement. Below are tables summarizing representative quantitative data from in vitro Th17 differentiation experiments.

Table 1: Flow Cytometry Analysis of In Vitro Differentiated Th17 Cells

| Cell Type | Differentiation Conditions | Marker | Percentage of Positive Cells (%) | Reference |

| Mouse Naïve CD4+ T cells | TGF-β1 + IL-6 | IL-17A | 20 - 40 | [5] |

| Human PBMCs | PMA + Ionomycin (B1663694) (short-term) | IL-17A | Varies by donor | [6] |

| Human Naïve CD4+ T cells | TGF-β1 + IL-6 + IL-23 + IL-1β + anti-IFN-γ + anti-IL-4 | IL-17A | Significantly increased over control | [7] |

Table 2: Gene Expression Analysis in Differentiated Th17 Cells

| Gene | Cell Type | Differentiation Conditions | Fold Change vs. Control | Reference |

| Il17a | Mouse Naïve CD4+ T cells | TGF-β3 + IL-6 | ~250 | [8] |

| Il17f | Mouse Naïve CD4+ T cells | TGF-β3 + IL-6 | ~150 | [8] |

| Rorc | Mouse Naïve CD4+ T cells | TGF-β1 + IL-6 | Significantly upregulated | [9] |

| APOD | Human Naïve CD4+ T cells | Th17 polarizing conditions | Significantly higher than Th1, Th2, Treg | [10] |

| C1QL1 | Human Naïve CD4+ T cells | Th17 polarizing conditions | Significantly higher than Th1, Th2, Treg | [10] |

| CTSL | Human Naïve CD4+ T cells | Th17 polarizing conditions | Significantly higher than Th1, Th2, Treg | [10] |

Table 3: Cytokine Secretion by Differentiated Th17 Cells (ELISA)

| Cytokine | Cell Type | Differentiation Conditions | Concentration (pg/mL) | Reference |

| IL-17A | Human Th17 cells | Th17 polarizing conditions | ~36,140 (median) | [10] |

| C1QL1 | Human Th17 cells | Th17 polarizing conditions | ~4,260 (median) | [10] |

| CTSL | Human Th17 cells | Th17 polarizing conditions | ~5,430 (median) | [10] |

Experimental Protocols

Detailed methodologies are crucial for the successful in vitro differentiation and analysis of Th17 cells. The following sections provide protocols for key experiments.

In Vitro Differentiation of Mouse Th17 Cells

This protocol describes the differentiation of non-pathogenic Th17 (Th17n) cells from naïve mouse CD4+ T cells.[9]

Materials:

-

Spleen and lymph nodes from C57BL/6J mice

-

Naïve CD4+ T cell isolation kit

-

48-well tissue culture plates

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant mouse TGF-β1 and IL-6

-

RPMI 1640 medium with 10% FBS, penicillin-streptomycin, and 2-mercaptoethanol

Procedure:

-

Plate Coating: Pre-coat a 48-well plate with anti-CD3 and anti-CD28 antibodies overnight at 4°C.

-

Cell Isolation: Isolate naïve CD4+ T cells from the spleen and lymph nodes of a C57BL/6J mouse using a magnetic-activated cell sorting (MACS) based isolation kit according to the manufacturer's instructions.

-

Cell Seeding: Seed 2.5 x 10^5 naïve CD4+ T cells per well in the pre-coated 48-well plate.

-

Differentiation: Add Th17 polarizing medium containing TGF-β1 (e.g., 1-5 ng/mL) and IL-6 (e.g., 20-50 ng/mL).

-

Incubation: Culture the cells at 37°C and 5% CO2 for 3-5 days.

In Vitro Differentiation of Human Th17 Cells

This protocol outlines the differentiation of human Th17 cells from peripheral blood mononuclear cells (PBMCs).[7]

Materials:

-

Human whole blood

-

Ficoll-Paque PLUS

-

96-well tissue culture plates

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant human IL-6, TGF-β1, IL-23, and IL-1β

-

Anti-IFN-γ and anti-IL-4 neutralizing antibodies

-

RPMI 1640 medium with 10% FBS and penicillin-streptomycin

Procedure:

-

PBMC Isolation: Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.

-

Naïve CD4+ T Cell Enrichment: Enrich for naïve CD4+ T cells from the isolated PBMCs using a MACS-based isolation kit.

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody (10 µg/mL) for at least 2 hours at 37°C.

-

Cell Seeding: Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL.

-

Differentiation Cocktail: Add the Th17 differentiation cocktail containing soluble anti-CD28 antibody (1 µg/mL), IL-6 (10 ng/mL), TGF-β1 (5-10 ng/mL), IL-23 (10 ng/mL), IL-1β (10 ng/mL), anti-IFN-γ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL).

-

Incubation: Culture the cells for 6-14 days, refreshing the medium every other day.[6]

Flow Cytometry Analysis of Th17 Cells

This protocol describes the intracellular staining for IL-17A in differentiated Th17 cells.[5]

Procedure:

-

Restimulation: Restimulate the differentiated T cells with PMA (50 ng/mL), ionomycin (750 ng/mL), and a protein transport inhibitor (e.g., GolgiStop) for 4 hours.

-

Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers such as CD4.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer.

-

Intracellular Staining: Stain the cells with a fluorescently labeled anti-IL-17A antibody.

-

Analysis: Analyze the cells using a flow cytometer.

Quantitative PCR (qPCR) for Th17 Signature Genes

This protocol outlines the measurement of Th17-related gene expression.[8][11]

Procedure:

-

RNA Isolation: Isolate total RNA from differentiated Th17 cells using an RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using primers and probes specific for Th17 signature genes (e.g., IL17A, IL17F, RORC, CCR6, CCL20) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

ELISA for IL-17A

This protocol details the quantification of secreted IL-17A in cell culture supernatants.[12]

Procedure:

-

Plate Coating: Coat an ELISA plate with a capture antibody specific for IL-17A overnight.

-

Blocking: Block the plate to prevent non-specific binding.

-

Sample and Standard Incubation: Add cell culture supernatants and a standard curve of recombinant IL-17A to the plate and incubate.

-

Detection Antibody Incubation: Add a biotinylated detection antibody specific for IL-17A and incubate.

-

Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (SA-HRP) and incubate.

-

Substrate Addition: Add a TMB substrate and incubate until color develops.

-

Stop Reaction: Stop the reaction with a stop solution.

-

Measurement: Read the absorbance at 450 nm and calculate the concentration of IL-17A in the samples based on the standard curve.

References

- 1. stemcell.com [stemcell.com]

- 2. file.elabscience.com [file.elabscience.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. benchchem.com [benchchem.com]

- 8. Induction and molecular signature of pathogenic TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [bio-protocol.org]

- 10. Identification of Novel Molecular Markers of Human Th17 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TCF-1 inhibits IL-17 gene expression to restrain Th17 immunity in a stage specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human IL-17A ELISA Kit (ab216167) | Abcam [abcam.com]

GNE-6468: A Dual-Function Modulator of RORγ and STING Signaling Pathways

An In-Depth Technical Guide

Abstract

GNE-6468 has emerged as a significant small molecule in drug discovery, demonstrating a unique dual-modulatory role in critical signaling pathways. Initially identified as a potent and selective inverse agonist of the Retinoic Acid-related Orphan Receptor gamma (RORγ), a key regulator of Th17 cell differentiation and IL-17 production, it has since been characterized as a novel agonist of the Stimulator of Interferon Genes (STING) pathway, a central component of the innate immune system. This guide provides a comprehensive overview of the discovery, mechanism of action, and key pharmacological data of this compound, intended for researchers and professionals in drug development.

Introduction

The modulation of immune signaling pathways is a cornerstone of modern therapeutic development, particularly in the fields of autoimmune disease and oncology. This compound represents a fascinating case study in chemical biology, with its activities spanning two distinct and highly sought-after targets: RORγ and STING. Its development as a RORγ inverse agonist was aimed at treating autoimmune conditions by dampening the inflammatory response mediated by Th17 cells. The subsequent discovery of its STING agonist properties has opened up new avenues for its potential application in immuno-oncology and as an antiviral agent.

Discovery and Synthesis

This compound was first disclosed as a potent RORγ inverse agonist in a 2015 publication by Fauber et al., originating from a discovery program focused on imidazo[1,5-a]pyridines and -pyrimidines. While the precise, step-by-step synthesis of this compound is detailed in the supplementary materials of the original discovery paper, a generalized synthetic approach for the imidazo[1,5-a]pyridine (B1214698) core is depicted below.

Mechanism of Action

This compound exhibits two distinct pharmacological activities: RORγ inverse agonism and STING agonism.

RORγ Inverse Agonism

RORγ is a nuclear receptor that acts as a master transcriptional regulator for the differentiation of Th17 cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). In autoimmune diseases, the RORγ/Th17/IL-17 axis is often dysregulated and overactive. As an inverse agonist, this compound binds to RORγ and stabilizes it in an inactive conformation. This prevents the recruitment of co-activators and promotes the binding of co-repressors to the receptor, leading to a downstream reduction in the transcription of RORγ target genes.

STING Agonism

A more recent discovery has identified this compound as a direct agonist of the STING protein.[1] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, leading to the phosphorylation of TBK1 and IRF3. This signaling cascade culminates in the production of type I interferons (IFN-α/β), which orchestrate a broad antiviral and anti-tumor immune response. This compound activates this pathway, leading to a robust induction of type I interferons.

Quantitative Pharmacological Data

The following tables summarize the key in vitro potency and pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound as a RORγ Inverse Agonist

| Assay | Cell Line | Parameter | Value (nM) | Reference |

| RORγ Inverse Agonist Activity | HEK-293 | EC50 | 13 | [2] |

| IL-17 Production Inhibition | Human PBMC | EC50 | 30 | [2] |

Table 2: Selectivity and Pharmacokinetic Profile of this compound

| Parameter | Species | Value | Units | Reference |

| Selectivity over PPARγ | - | >1000-fold | - | - |

| Predicted Hepatic Clearance (CLhep) | Human | 17 | mL/min/kg | [2] |

| Predicted Hepatic Clearance (CLhep) | Rodent | 42 | mL/min/kg | [2] |

Note: More detailed quantitative data for STING agonist activity is pending full publication access.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. While the full, unabridged protocols are available in the cited literature, this section provides an overview of the key assays used to characterize this compound.

RORγ Inverse Agonist Reporter Assay

A common method to assess RORγ activity is a cell-based reporter gene assay.

IL-17 Production Assay in Human PBMCs

To determine the functional effect on primary immune cells, the inhibition of IL-17 production is measured in human peripheral blood mononuclear cells (PBMCs).

-

Isolation of PBMCs: PBMCs are isolated from whole blood using density gradient centrifugation.

-

Cell Culture and Stimulation: Isolated PBMCs are cultured and stimulated with activating antibodies (e.g., anti-CD3 and anti-CD28) to induce T-cell activation and cytokine production.

-

Treatment: Cells are co-incubated with the stimulating agents and varying concentrations of this compound.

-

Cytokine Measurement: After an incubation period, the cell culture supernatant is collected, and the concentration of IL-17 is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The results are used to calculate the EC50 for the inhibition of IL-17 production.

STING Activation Assay

The activation of the STING pathway can be assessed by measuring the induction of type I interferons.

-

Cell Culture: A suitable cell line, such as THP-1 monocytes, is used.

-

Treatment: Cells are treated with different concentrations of this compound.

-

Gene Expression Analysis: After incubation, RNA is extracted from the cells. The expression levels of interferon-stimulated genes (ISGs), such as IFNB1, are quantified using quantitative real-time PCR (qRT-PCR).

-

Protein Measurement: Alternatively, the concentration of secreted IFN-β in the cell culture supernatant can be measured by ELISA.

-

Data Analysis: The dose-dependent increase in IFN-β production or ISG expression is analyzed to determine the potency of STING activation.

Conclusion and Future Directions

This compound is a remarkable small molecule with a dual-pharmacology profile that targets two key pillars of the immune system. Its ability to act as a RORγ inverse agonist provides a strong rationale for its investigation in the context of autoimmune and inflammatory diseases. Concurrently, its novel STING agonist activity positions it as a promising candidate for immuno-oncology and antiviral therapies.

Further research is warranted to fully elucidate the therapeutic potential of this compound. In vivo studies are necessary to understand its efficacy and safety profile in relevant disease models. Additionally, a deeper understanding of the structure-activity relationship for its dual activities could inform the design of next-generation modulators with tailored selectivity and potency for either RORγ or STING, or for optimized dual-targeting. The continued exploration of this compound and its analogs holds significant promise for the development of innovative treatments for a range of challenging diseases.

References

GNE-6468: A Potent and Selective RORγ Inverse Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-6468 is a potent and selective small molecule inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). As a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, RORγ is a critical target in the development of therapeutics for autoimmune and inflammatory diseases. This compound's ability to suppress the transcriptional activity of RORγ leads to the inhibition of pro-inflammatory cytokine production, most notably Interleukin-17 (IL-17). This technical guide provides a comprehensive overview of the available literature on this compound, including its mechanism of action, pharmacological data, relevant experimental protocols, and the signaling pathway it modulates.

Quantitative Pharmacological Data

The following tables summarize the reported in vitro potency of this compound from various sources.

| Assay Type | Cell Line/System | Parameter | Value (nM) | Reference |

| RORγ Inverse Agonist Activity | HEK-293 cells | EC50 | 13 | [1] |

| RORγ Inverse Agonist Activity | Not Specified | EC50 | 2 | [2] |

| IL-17 Production Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | EC50 | 30 | [1][2] |

Table 1: In Vitro Potency of this compound

| Parameter | Value | Notes | Reference |

| Selectivity vs. PPARγ | >1,000-fold | Indicates high selectivity for RORγ over another nuclear receptor. | [2] |

Table 2: Selectivity Profile of this compound

Mechanism of Action and Signaling Pathway

This compound functions as an inverse agonist of RORγ. In the context of Th17 cell differentiation, RORγ (specifically the isoform RORγt) is activated by various upstream signals, including cytokines such as Transforming Growth Factor-beta (TGF-β), Interleukin-6 (IL-6), and Interleukin-23 (IL-23). Upon activation, RORγt, in conjunction with other transcription factors like STAT3, drives the expression of genes essential for the Th17 phenotype, including IL17A and IL17F.

As an inverse agonist, this compound binds to the ligand-binding domain of RORγ and promotes a conformational change that leads to the recruitment of co-repressors instead of co-activators. This action suppresses the basal transcriptional activity of the receptor, thereby inhibiting the expression of RORγ target genes. The net effect is a reduction in the production and secretion of IL-17A and IL-17F, key cytokines implicated in the pathogenesis of numerous autoimmune diseases.

Below is a diagram illustrating the RORγt signaling pathway and the point of intervention for this compound.

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are not publicly available in the searched literature. However, based on the types of assays reported, the following are representative methodologies for key experiments.

RORγ Reporter Gene Assay

This assay is used to determine the functional activity of a compound on the RORγ receptor in a cellular context.

Principle: A host cell line (e.g., HEK-293) is transiently or stably transfected with two plasmids. The first plasmid expresses the ligand-binding domain (LBD) of RORγ fused to a DNA-binding domain (DBD), often from the yeast GAL4 protein. The second plasmid contains a reporter gene (e.g., luciferase) under the control of a promoter with GAL4 upstream activating sequences (UAS). In the absence of an inverse agonist, the constitutively active RORγ-LBD-GAL4-DBD fusion protein binds to the UAS and drives the expression of the reporter gene. An inverse agonist will bind to the RORγ-LBD, leading to a conformational change that reduces the transcriptional activity and, consequently, the reporter signal.

Methodology:

-

Cell Culture: Maintain HEK-293 cells in an appropriate growth medium (e.g., DMEM with 10% FBS).

-

Transfection (for transient assays): Co-transfect the cells with the RORγ-LBD-GAL4-DBD expression vector and the GAL4-UAS-luciferase reporter vector using a suitable transfection reagent.

-

Plating: Plate the transfected cells into 96-well or 384-well white, clear-bottom assay plates and allow them to adhere.

-

Compound Treatment: Prepare serial dilutions of this compound in an appropriate assay medium. Add the compound dilutions to the cells and incubate for a defined period (e.g., 18-24 hours).

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Human PBMC IL-17 Production Assay

This assay measures the ability of a compound to inhibit the production of IL-17 from primary human immune cells.

Principle: Human PBMCs contain various immune cells, including T cells. Upon stimulation under Th17 polarizing conditions, CD4+ T cells within the PBMC population will differentiate and produce IL-17. The amount of IL-17 secreted into the culture supernatant can be quantified, and the inhibitory effect of a compound can be assessed.

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Plating: Plate the PBMCs in a 96-well culture plate in a suitable culture medium (e.g., RPMI-1640 with 10% FBS).

-

Compound Treatment: Add serial dilutions of this compound to the cells.

-

Stimulation: Stimulate the cells with a cocktail of Th17 polarizing cytokines and antibodies. A common stimulation cocktail includes anti-CD3 and anti-CD28 antibodies (to activate T cells), along with TGF-β, IL-6, IL-1β, and IL-23.

-

Incubation: Incubate the plates for 3-5 days at 37°C in a humidified CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the culture supernatants.

-

IL-17 Quantification: Measure the concentration of IL-17A in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-17A concentration against the compound concentration and calculate the EC50 value.

Hypothetical Drug Discovery Workflow

The discovery of a potent and selective molecule like this compound likely followed a structured drug discovery and development workflow. The diagram below illustrates a plausible sequence of events.

Conclusion

This compound is a well-characterized RORγ inverse agonist with potent in vitro activity and high selectivity. Its mechanism of action, centered on the inhibition of the RORγt-mediated Th17 cell differentiation and subsequent IL-17 production, positions it as a valuable tool for research in autoimmune and inflammatory diseases. The provided data and experimental outlines offer a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of targeting the RORγ pathway. Further studies, particularly those detailing the in vivo efficacy and pharmacokinetic profile of this compound, will be crucial in advancing its potential clinical applications.

References

Methodological & Application

GNE-6468: A Potent RORγ Inverse Agonist for In Vitro Applications

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

GNE-6468 is a highly potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ), also known as RORc.[1][2] RORγ is a key transcription factor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3][4] The RORγ/IL-17 axis is a critical pathway implicated in the pathophysiology of various autoimmune diseases.[3][4] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including a cell-based RORγ reporter assay and an IL-17 secretion assay in human peripheral blood mononuclear cells (PBMCs).

Introduction

Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that is essential for the development and function of Th17 cells.[4] Upon activation, RORγ binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines like IL-17A.[3] The dysregulation of the RORγ/IL-17 pathway is a hallmark of many autoimmune and inflammatory disorders. Small molecule inverse agonists that inhibit the transcriptional activity of RORγ are therefore of significant therapeutic interest.

This compound has been identified as a potent and selective RORγ inverse agonist.[1][2] Its ability to suppress RORγ activity and downstream IL-17 production makes it a valuable tool for studying the role of RORγ in health and disease. This application note provides detailed protocols for two key in vitro assays to assess the biological activity of this compound.

Quantitative Data Summary

The potency of this compound has been determined in two key functional in vitro assays. The data is summarized in the table below for easy reference and comparison.

| Assay Type | Cell Line/System | Parameter | Value (nM) |

| RORγ Reporter Assay | HEK-293 cells | EC50 | 13[1] |

| IL-17 Production Assay | Human PBMCs | EC50 | 30[1][2] |

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of RORγ and the mechanism of action for an inverse agonist like this compound.

Caption: RORγ signaling pathway and inhibition by this compound.

Experimental Protocols

RORγ Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of RORγ in a cellular context. A host cell line (e.g., HEK-293) is co-transfected with an expression vector for RORγ and a reporter vector containing a luciferase gene under the control of a promoter with RORγ response elements (ROREs). An inverse agonist like this compound will inhibit RORγ's constitutive activity, leading to a decrease in luciferase expression.

Materials:

-

HEK-293 cells

-

RORγ expression vector

-

RORE-luciferase reporter vector

-

Control vector with a constitutively expressed reporter (e.g., Renilla luciferase)

-

Transfection reagent

-

DMEM with 10% FBS

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

White, 96-well cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding:

-

One day prior to transfection, seed HEK-293 cells in a white, 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.

-

Incubate at 37°C in a 5% CO2 incubator overnight.

-

-

Transfection:

-

Prepare a transfection mix according to the manufacturer's protocol. For each well, combine:

-

100 ng of RORγ expression vector

-

100 ng of RORE-luciferase reporter vector

-

10 ng of Renilla luciferase control vector

-

-

Add the transfection complex to the cells.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in DMEM.

-

After 24 hours of transfection, remove the medium and replace it with 100 µL of medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate for an additional 24 hours.

-

-

Luciferase Assay:

-

Remove the medium and wash the cells once with PBS.

-

Lyse the cells using 20 µL of 1X passive lysis buffer per well and incubate on an orbital shaker for 15 minutes at room temperature.

-

Measure firefly and Renilla luciferase activity using a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the log of the this compound concentration.

-

Determine the EC50 value using a non-linear regression curve fit.

-

Caption: Workflow for the RORγ luciferase reporter assay.

IL-17A Secretion Assay from Human PBMCs

This assay measures the ability of this compound to inhibit the production of IL-17A from primary human immune cells. PBMCs are stimulated to differentiate into Th17 cells, which then produce IL-17A. The concentration of secreted IL-17A in the cell culture supernatant is quantified by ELISA.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Ficoll-Paque

-

RPMI-1640 with 10% FBS

-

Human anti-CD3 and anti-CD28 antibodies

-

Recombinant human IL-6, IL-1β, IL-23, and TGF-β1

-

Neutralizing anti-IFN-γ and anti-IL-4 antibodies

-

This compound

-

Human IL-17A ELISA kit

-

96-well cell culture plates

Protocol:

-

PBMC Isolation:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend in RPMI-1640 with 10% FBS.

-

-

Th17 Polarization and Compound Treatment:

-

Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Add this compound at various concentrations or vehicle control.

-

Add the Th17 polarizing cocktail:

-

Anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies

-

IL-6 (e.g., 20 ng/mL), IL-1β (e.g., 10 ng/mL), IL-23 (e.g., 20 ng/mL), TGF-β1 (e.g., 5 ng/mL)

-

Anti-IFN-γ (e.g., 10 µg/mL) and anti-IL-4 (e.g., 10 µg/mL) antibodies

-

-

Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatant.

-

-

IL-17A ELISA:

-

Quantify the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the IL-17A concentration against the log of the this compound concentration.

-

Determine the EC50 value using a non-linear regression curve fit.

-

Caption: Workflow for the IL-17A secretion assay from human PBMCs.

Conclusion

This compound is a potent and selective RORγ inverse agonist that effectively inhibits RORγ transcriptional activity and downstream IL-17 production. The protocols provided in this application note offer robust methods for characterizing the in vitro activity of this compound and other potential RORγ modulators. These assays are essential tools for researchers in the fields of immunology, inflammation, and drug discovery.

References

GNE-6468 Cell-Based Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-6468 is a versatile small molecule that has been identified as a potent activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. More recent evidence, emerging in late 2025, has solidified its role as a novel STING agonist that operates through a unique mechanism involving Phosphatidylinositol 4-phosphate (PI4P). Historically, this compound was also characterized as a RORγ (RORc) inverse agonist. This dual activity makes it a valuable tool for studying distinct signaling pathways involved in immunology and inflammation.

This document provides detailed application notes and protocols for cell-based assays to characterize the activity of this compound as both a STING agonist and a RORγ inverse agonist.

Data Presentation

Quantitative Activity of this compound

| Target | Assay Type | Cell Line | Parameter | Value | Reference |

| STING | IFN-β Reporter Assay | THP-1 | EC50 | 70 µM (for 2'3'-cGAMP) | [1] |

| RORγ (RORc) | Transcriptional Reporter Assay | HEK-293 | EC50 | 13 nM | [2] |

| RORγ (RORc) | IL-17 Production | PBMC | EC50 | 30 nM | [2] |

Signaling Pathways and Experimental Workflows

This compound as a STING Agonist

This compound activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This process is initiated by the binding of this compound to STING, which is facilitated by the lipid PI4P. This binding induces a conformational change in STING, leading to its dimerization and translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING recruits and activates TBK1, which in turn phosphorylates both STING and the transcription factor IRF3. Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of interferon-stimulated genes, including IFN-β.

This compound as a RORγ Inverse Agonist

As a RORγ inverse agonist, this compound binds to the RORγ nuclear receptor and reduces its constitutive transcriptional activity. RORγ is a key transcription factor in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17. By inhibiting RORγ, this compound can suppress the expression of IL-17 and other target genes, thereby modulating the inflammatory response.

Experimental Protocols

Protocol 1: STING Activation - IFN-β Reporter Assay

This assay measures the ability of this compound to activate the STING pathway, leading to the production of Interferon-β (IFN-β), using a reporter cell line.

Materials:

-

THP-1-Dual™ KI-hSTING reporter cells (InvivoGen)

-

DMEM or RPMI-1640 medium with 10% FBS

-

This compound

-

Luciferase assay reagent (e.g., QUANTI-Luc™)

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP-1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 to 100 µM.

-

Cell Treatment: Add the diluted this compound to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.

Protocol 2: STING Pathway Activation - Western Blot Analysis

This protocol details the detection of key phosphorylated proteins in the STING signaling cascade upon treatment with this compound.

Materials:

-

THP-1 or HEK293T cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Antibody Panel for STING Pathway Analysis:

| Target Protein | Phosphorylation Site | Suggested Dilution |

| p-STING | Ser366 | 1:1000 |

| STING | 1:1000 | |

| p-TBK1 | Ser172 | 1:1000 |

| TBK1 | 1:1000 | |

| p-IRF3 | Ser396 | 1:1000 |

| IRF3 | 1:1000 | |

| β-Actin or GAPDH | 1:5000 |

Procedure:

-

Cell Culture and Treatment: Seed THP-1 or HEK293T cells and grow to 70-80% confluency. Treat cells with this compound at desired concentrations for an appropriate time (e.g., 1-6 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: RORγ Inverse Agonist Activity - IL-17 Reporter Assay

This assay quantifies the ability of this compound to inhibit the transcriptional activity of RORγ using a reporter cell line that expresses luciferase under the control of the IL-17 promoter.

Materials:

-

HEK293T cells

-

RORγ expression vector (e.g., pCMV-RORγ)

-

IL-17 promoter-luciferase reporter vector

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Luciferase assay system

-

96-well plates

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK293T cells in a 96-well plate with the RORγ expression vector and the IL-17 promoter-luciferase reporter vector.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound. A suggested concentration range is 0.1 to 1000 nM.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Plot the percentage of inhibition of luciferase activity against the logarithm of the this compound concentration and determine the IC50 value.

Protocol 4: Investigating the Role of PI4P in this compound-mediated STING Activation

This protocol aims to confirm the involvement of PI4P in the STING agonist activity of this compound by using an inhibitor of PI4-kinase (PI4K), which is responsible for PI4P synthesis.

Materials:

-

THP-1-Dual™ KI-hSTING reporter cells

-

This compound

-

PI4K inhibitor (e.g., PIK93)

-

Luciferase assay reagent

-

96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP-1-Dual™ cells as described in Protocol 1.

-

Inhibitor Pre-treatment: Pre-treat the cells with a PI4K inhibitor (e.g., 1 µM PIK93) for 1-2 hours.

-

This compound Treatment: Add this compound at a concentration close to its EC50 (determined in Protocol 1) to the pre-treated cells.

-

Incubation and Measurement: Incubate for 18-24 hours and measure luciferase activity as described in Protocol 1.

-

Data Analysis: Compare the luciferase activity in cells treated with this compound alone to those pre-treated with the PI4K inhibitor. A significant reduction in luciferase activity in the presence of the PI4K inhibitor would indicate the involvement of PI4P in this compound-mediated STING activation.

Conclusion

This compound is a dual-activity compound that serves as a valuable research tool for investigating both the STING and RORγ signaling pathways. The protocols outlined in this document provide a comprehensive guide for researchers to characterize the cellular activities of this compound and to further explore its mechanisms of action in various cell-based models. The recent discovery of its role as a STING agonist, dependent on PI4P, opens new avenues for research into innate immunity and the development of novel immunomodulatory therapies.

References

Application Notes and Protocols for GNE-6468 IL-17 Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][3] The differentiation and function of T helper 17 (Th17) cells, the primary producers of IL-17, are critically dependent on the nuclear receptor RORγt (Retinoic acid receptor-related Orphan Receptor gamma t).[3][4] Consequently, RORγt has emerged as a key therapeutic target for the development of small molecule inhibitors to modulate the IL-17 pathway.

GNE-6468 is a potent and selective inverse agonist of RORγt.[4] By binding to the ligand-binding domain of RORγt, this compound inhibits its transcriptional activity, leading to a reduction in IL-17 production.[5] These application notes provide an overview of the methodologies used to characterize the inhibitory activity of this compound on the IL-17 pathway.

IL-17 Signaling Pathway

The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) on target cells initiates a signaling cascade.[6] This leads to the recruitment of adaptor proteins such as Act1 and TRAF6, ultimately activating downstream pathways including NF-κB and MAPK.[6][7][8] This activation results in the transcription of genes encoding various pro-inflammatory cytokines, chemokines, and antimicrobial peptides, perpetuating the inflammatory response.[2][6] RORγt is the master regulator of Th17 cell differentiation and is essential for the production of IL-17.[4]

Data Presentation

The inhibitory activity of RORγt inverse agonists like this compound can be quantified using various in vitro assays. The following tables summarize representative quantitative data for RORγt inverse agonists.

Table 1: In Vitro Potency of RORγt Inverse Agonists in Different Assay Formats

| Compound | RORγt Reporter Assay (IC50) | IL-17A Secretion (Human PBMC, IC50) | RORγt Co-factor Recruitment Assay (IC50) |

| This compound | ~30 nM | Not Reported | Not Reported |

| Compound A | 1.1 µM[9] | Not Reported | Not Reported |

| Compound B | 590 nM[10] | Not Reported | Not Reported |

| SR2211 | Not Reported | 257 nM[11] | Not Reported |

| BMS-986251 | Not Reported | Potent Inhibition | Not Reported |

Note: Data for compounds other than this compound are included for comparative purposes and represent different chemical scaffolds.

Table 2: Selectivity Profile of RORγt Inverse Agonists

| Compound | RORγt (IC50) | RORα (IC50) | RORβ (IC50) |

| BMS-986251 | Potent | >10 µM | >10 µM |

| ML310 | Potent | >10 µM | >10 µM |

Note: Selectivity is a critical parameter for therapeutic candidates to minimize off-target effects.

Experimental Protocols

Detailed methodologies for key experiments to assess the IL-17 inhibitory activity of compounds like this compound are provided below.

Protocol 1: RORγt Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.

Principle: HEK293T cells are co-transfected with two plasmids: one expressing a fusion protein of the RORγt ligand-binding domain (LBD) and the Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS). An inverse agonist will bind to the RORγt-LBD, leading to a decrease in luciferase expression, which is quantified by measuring luminescence.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS

-

Opti-MEM

-

Lipofectamine 2000

-

pBIND-RORγt-LBD plasmid

-

pGL5-luc plasmid

-

This compound or other test compounds

-

Dual-Glo Luciferase Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Transfection:

-

Prepare a DNA-lipid complex by mixing the pBIND-RORγt-LBD and pGL5-luc plasmids with Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.

-

Add the transfection mix to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh DMEM containing 10% FBS.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in DMEM.

-

Add the diluted compound to the transfected cells. Include a DMSO vehicle control.

-

Incubate for 24 hours.

-

-

Luciferase Assay:

-

Perform the Dual-Glo Luciferase assay according to the manufacturer's protocol.

-

Measure both Firefly and Renilla (if co-transfected for normalization) luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase signal to the Renilla luciferase signal.

-

Calculate the percent inhibition relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Protocol 2: Human Peripheral Blood Mononuclear Cell (PBMC) IL-17A Secretion Assay

This protocol measures the inhibition of IL-17A production in primary human immune cells.

Principle: Human PBMCs are stimulated under Th17 polarizing conditions to induce the production and secretion of IL-17A. The effect of an inhibitor is determined by measuring the concentration of IL-17A in the cell culture supernatant using an ELISA.

Materials:

-

Ficoll-Paque

-

Human whole blood

-

RPMI-1640 with 10% FBS

-

Anti-CD3 and Anti-CD28 antibodies

-

Recombinant human IL-1β, IL-6, IL-23

-

Anti-IFN-γ and Anti-IL-4 neutralizing antibodies

-

This compound or other test compounds

-

Human IL-17A ELISA kit

-

96-well tissue culture plates

-

CO2 incubator

Procedure:

-

PBMC Isolation: Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment:

-

Resuspend PBMCs in RPMI-1640 at 1 x 10^6 cells/mL.

-

Add serial dilutions of this compound to the cells in a 96-well plate.

-

-

Th17 Polarization and Stimulation:

-

Add the Th17 polarizing cocktail: anti-CD3/CD28 antibodies, IL-1β, IL-6, IL-23, and anti-IFN-γ/IL-4 antibodies.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

ELISA:

-

Perform the human IL-17A ELISA on the collected supernatants according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve using the recombinant IL-17A standards.

-

Calculate the concentration of IL-17A in each sample.

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for screening and characterizing RORγt inverse agonists.

References

- 1. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INV-17 Retinoic acid-related Orphan Receptor Gamma Inverse Agonist — Innovimmune Biotherapeutics [innovimmune.com]

- 5. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | RORγ (RORc) Inverse Agonist | MCE [medchemexpress.cn]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]

GNE-6468: Application Notes and Protocols for Use in Primary T-Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-6468 is a versatile small molecule with a dual mechanism of action that makes it a valuable tool for immunology research, particularly in the study of primary T-cell function. Initially identified as a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), this compound effectively modulates the differentiation and function of T helper 17 (Th17) cells.[1] More recently, this compound has been characterized as a novel agonist of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system that also plays a significant role in T-cell activation and anti-tumor immunity.

This document provides detailed application notes and experimental protocols for the use of this compound in primary T-cell cultures, addressing both its RORγt inverse agonist and STING agonist activities.

I. This compound as a RORγt Inverse Agonist

As a RORγt inverse agonist, this compound is a powerful tool for studying Th17 cell biology and its role in autoimmune and inflammatory diseases. RORγt is the master transcription factor for Th17 cells, and its inhibition can suppress the production of pro-inflammatory cytokines such as IL-17A.

Quantitative Data

| Parameter | Value | Cell Type | Reference |

| RORc Inverse Agonist EC50 | 2 nM | Cellular Assay | [1] |

| IL-17 Production EC50 | 30 nM | Human PBMCs | [1] |

| Selectivity | >300-fold for RORc over other ROR family members and PPARγ | Cellular Assays | [1] |

Signaling Pathway

Experimental Protocol: Inhibition of Human Th17 Differentiation

This protocol describes the use of this compound to inhibit the differentiation of naive human CD4+ T-cells into Th17 cells in vitro.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naive CD4+ T-Cell Isolation Kit

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human IL-6

-

Human TGF-β

-

Human IL-23

-

Human IL-1β

-

Anti-human CD3 antibody

-

Anti-human CD28 antibody

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

Procedure:

-

Isolate Naive CD4+ T-Cells: Isolate naive CD4+ T-cells from human PBMCs according to the manufacturer's instructions for the isolation kit.

-

Cell Plating: Seed the isolated naive CD4+ T-cells in a 96-well plate pre-coated with anti-human CD3 antibody at a density of 1 x 10^6 cells/mL.

-

Prepare Th17 Differentiation Cocktail: Prepare a cytokine cocktail in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) containing:

-